(6-Ethoxypyridin-2-yl)methanamine;dihydrochloride

Description

Chemical Identity and Nomenclature

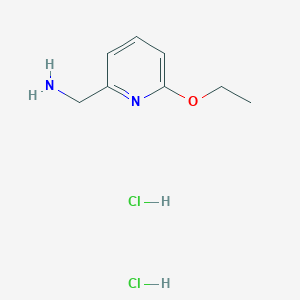

(6-Ethoxypyridin-2-yl)methanamine dihydrochloride (CAS: 2490432-15-8) is a heterocyclic organic compound with the molecular formula C₈H₁₄Cl₂N₂O and a molecular weight of 225.12 g/mol . Its IUPAC name derives from the pyridine ring substituted with an ethoxy group at position 6 and an aminomethyl group at position 2, forming a dihydrochloride salt. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| SMILES Notation | CCOC1=CC=CC(=N1)CN.Cl.Cl | |

| InChI Key | AJTLJJIEMQBEQX-UHFFFAOYSA-N | |

| Synonyms | 6-Ethoxy-2-pyridinemethanamine dihydrochloride |

The compound exhibits a planar pyridine core with rotational flexibility at the ethoxy and aminomethyl substituents, as evidenced by its 3D conformational studies.

Historical Context and Discovery Timeline

The synthesis of (6-ethoxypyridin-2-yl)methanamine derivatives emerged in the early 2010s alongside advancements in pyridine-based medicinal chemistry. Key milestones include:

- 2013 : Development of solvent-based synthesis protocols using aromatic aldehydes, malononitrile, and ethanol under basic conditions, enabling scalable production.

- 2020 : Optimization of dihydrochloride salt formation to improve stability for pharmaceutical applications.

- 2022 : Integration into structure-activity relationship (SAR) studies for mycobacterial ATP synthase inhibitors, highlighting its role in tuberculosis drug discovery.

Significance in Heterocyclic and Medicinal Chemistry Research

This compound serves as a critical intermediate in synthesizing bioactive molecules:

- Heterocyclic Scaffold Development : Its pyridine core facilitates π-π stacking interactions with biological targets, enhancing binding affinity in enzyme inhibitors.

- Medicinal Chemistry Applications :

- Antitubercular Agents : Modified derivatives demonstrated MIC values of 0.2–1.5 µg/mL against Mycobacterium tuberculosis in SAR studies.

- Autotaxin Inhibition : Analogous structures contributed to the discovery of clinical candidates like GLPG1690 for idiopathic pulmonary fibrosis.

- APJ Receptor Modulators : Patent filings (WO2020073011A1) highlight its utility in designing ligands for cardiovascular and metabolic disorders.

The compound’s synthetic versatility and pharmacological relevance underscore its importance in modern drug discovery pipelines.

Properties

IUPAC Name |

(6-ethoxypyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-2-11-8-5-3-4-7(6-9)10-8;;/h3-5H,2,6,9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKEOMVIEZVIRLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Ethoxypyridin-2-yl)methanamine;dihydrochloride typically involves the reaction of 6-ethoxypyridine with formaldehyde and ammonia under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(6-Ethoxypyridin-2-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides, thiols, and amines are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include pyridine N-oxides, various amine derivatives, and substituted pyridines .

Scientific Research Applications

(6-Ethoxypyridin-2-yl)methanamine;dihydrochloride is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of (6-Ethoxypyridin-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between “(6-Ethoxypyridin-2-yl)methanamine dihydrochloride” and related compounds:

Table 1: Comparative Analysis of Pyridine- and Heterocyclic Methanamine Derivatives

Key Observations:

For example, (6-chloropyridin-2-yl)methanamine dihydrochloride has a higher molecular weight (215.50 g/mol) compared to alkoxy-substituted analogs . Alkoxy Groups (e.g., –OCH₃, –OCH₂CH₃): Improve solubility via hydrogen bonding. The methoxy analog (225.11 g/mol) and ethoxy derivatives are likely more water-soluble than chloro-substituted counterparts .

Structural Backbone Variations: Pyridine vs.

Salt Formation: Dihydrochloride salts (e.g., 1-(6-methoxypyridin-2-yl)ethanamine dihydrochloride) enhance stability and crystallinity compared to monohydrochloride forms, as noted in synthesis protocols .

Biological Activity

(6-Ethoxypyridin-2-yl)methanamine; dihydrochloride is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structural features may influence its interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula for (6-Ethoxypyridin-2-yl)methanamine; dihydrochloride is . The presence of an ethoxy group at the 6-position of the pyridine ring is significant, as it may enhance the compound's lipophilicity and ability to penetrate biological membranes.

Biological Activity Overview

Research indicates that (6-Ethoxypyridin-2-yl)methanamine; dihydrochloride exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.

- Anticancer Activity : There is emerging evidence that it may inhibit the growth of certain cancer cell lines, although further studies are required to elucidate the mechanisms involved.

- Neurological Effects : Given its structural similarities to other pyridine derivatives known for neuroactivity, this compound may interact with neurotransmitter systems.

The mechanism by which (6-Ethoxypyridin-2-yl)methanamine; dihydrochloride exerts its biological effects likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for pathogen survival or cancer cell proliferation.

- Receptor Modulation : It could interact with neurotransmitter receptors, potentially influencing neurological pathways.

Antimicrobial Activity

A study conducted on various pyridine derivatives, including (6-Ethoxypyridin-2-yl)methanamine; dihydrochloride, showed promising results in inhibiting bacterial growth. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

In vitro tests revealed that (6-Ethoxypyridin-2-yl)methanamine; dihydrochloride exhibited cytotoxic effects on several cancer cell lines, including:

- HeLa Cells : The compound induced apoptosis in cervical cancer cells.

- MCF-7 Cells : It showed a dose-dependent reduction in cell viability in breast cancer models.

Data Table: Biological Activity Comparison

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (6-Ethoxypyridin-2-yl)methanamine dihydrochloride?

- Methodology :

- Step 1 : Start with 6-ethoxypyridine-2-carbaldehyde. React with ammonium chloride and a reducing agent (e.g., sodium borohydride or hydrogen gas with a catalyst) to form the primary amine intermediate .

- Step 2 : Treat the intermediate with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol) to precipitate the dihydrochloride salt.

- Step 3 : Purify via recrystallization or column chromatography. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via NMR (¹H/¹³C) and mass spectrometry .

Q. How to characterize the compound’s structural integrity and purity?

- Analytical Techniques :

- NMR Spectroscopy : Use deuterated solvents (DMSO-d₆ or D₂O) to resolve peaks for the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), pyridine protons (δ 7.0–8.5 ppm), and amine protons (broad signals at δ 2.5–3.5 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks ([M+H]⁺ at m/z 201.1 for the free base; [M+2HCl] adducts at m/z 273.0) using ESI-MS or MALDI-TOF .

- Elemental Analysis : Verify C, H, N, Cl content to ensure stoichiometric consistency .

Q. What are the solubility and stability profiles under varying pH and temperature conditions?

- Experimental Design :

- Solubility : Test in aqueous buffers (pH 2–12), DMSO, and ethanol. The dihydrochloride form is highly soluble in water (>50 mg/mL) but may precipitate in alkaline conditions due to deprotonation .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; the compound is stable in acidic conditions (pH 4–6) but prone to hydrolysis at high pH (>8) .

Advanced Research Questions

Q. How to design experiments to study nucleophilic substitution reactions at the pyridine ring?

- Reaction Optimization :

- Conditions : Use alkyl halides (e.g., methyl iodide) in anhydrous DMF with a base (K₂CO₃) at 60–80°C for 12–24 hours. Monitor regioselectivity at the pyridine C-4 position due to electron-donating ethoxy group effects .

- Analysis : Compare reaction outcomes (yield, byproducts) with computational modeling (DFT) to predict substituent-directed reactivity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Data Reconciliation :

- Assay Standardization : Replicate studies using consistent cell lines (e.g., HEK-293 for receptor binding) and control variables (e.g., serum-free media, fixed incubation times) .

- SAR Analysis : Compare substituent effects (e.g., ethoxy vs. morpholino or thiazole groups) on target binding using IC₅₀ values and molecular docking simulations .

Q. How does the ethoxy substituent influence pharmacokinetic properties compared to halogen or heterocyclic analogs?

- Comparative Study :

- Lipophilicity : Measure logP (octanol/water partition coefficient). The ethoxy group (logP ~1.2) increases hydrophobicity vs. morpholino (logP ~0.5) but reduces vs. bromo-substituted analogs (logP ~2.5) .

- Metabolic Stability : Incubate with liver microsomes (human/rat). Ethoxy groups are susceptible to oxidative metabolism (CYP450), forming 6-hydroxypyridine derivatives; use LC-MS/MS to quantify metabolites .

Methodological Considerations

- Contradiction Handling : If biological activity varies between studies, validate assay protocols (e.g., ATP levels in viability assays) and confirm compound integrity post-storage using HPLC .

- Safety : Follow OSHA guidelines for handling hydrochloride salts (use fume hoods, PPE) due to respiratory and skin irritation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.